1H-Isoindole-1,3(2H)-dione, 5,5'-oxybis[2-(trimethylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Isoindole-1,3(2H)-dione, 5,5’-oxybis[2-(trimethylsilyl)- is a complex organic compound that belongs to the class of isoindoles Isoindoles are nitrogen-containing heterocycles that are widely found in biologically active compounds and natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 5,5’-oxybis[2-(trimethylsilyl)- can be achieved through several methods. One common approach involves the use of nitrile ylides as intermediates. Nitrile ylides are highly reactive dipoles that can participate in 1,3-dipolar cycloadditions with multiple bonds, leading to the formation of various N-heterocyclic compounds . The reaction typically involves the formation of a nitrile ylide through the reaction of a rhodium vinylcarbene with a nitrile, followed by a cascade of reactions that result in the formation of the desired isoindole structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. The use of homogeneous rhodium catalysis and other transition metal-catalyzed reactions can be scaled up for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 5,5’-oxybis[2-(trimethylsilyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoindole derivatives.
Substitution: The compound can undergo substitution reactions, where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products
The major products formed from these reactions include various isoindole derivatives, which can have different functional groups attached to the isoindole ring.
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 5,5’-oxybis[2-(trimethylsilyl)- has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: The compound and its derivatives are being investigated for their potential use in drug discovery and development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 5,5’-oxybis[2-(trimethylsilyl)- involves its interaction with various molecular targets and pathways. For example, some isoindole derivatives have been found to inhibit protein kinases, which are enzymes that play a crucial role in cell signaling and regulation . The compound can bind to the ATP-binding site of these kinases, thereby inhibiting their activity and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahalogeno-1H-isoindole-1,3(2H)-diones: These compounds are similar in structure but have different substituents, which can affect their properties and applications.
5,5’-(1H-Isoindole-1,3(2H)-diylidene)dibarbituric acid: This compound has a similar isoindole core but different functional groups, leading to different chemical and biological properties.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 5,5’-oxybis[2-(trimethylsilyl)- is unique due to its specific structure and the presence of trimethylsilyl groups. These groups can enhance the compound’s stability and reactivity, making it a valuable building block for the synthesis of more complex molecules .
Properties
CAS No. |
587023-72-1 |
---|---|
Molecular Formula |
C22H24N2O5Si2 |
Molecular Weight |
452.6 g/mol |
IUPAC Name |
5-(1,3-dioxo-2-trimethylsilylisoindol-5-yl)oxy-2-trimethylsilylisoindole-1,3-dione |
InChI |
InChI=1S/C22H24N2O5Si2/c1-30(2,3)23-19(25)15-9-7-13(11-17(15)21(23)27)29-14-8-10-16-18(12-14)22(28)24(20(16)26)31(4,5)6/h7-12H,1-6H3 |
InChI Key |
CTACGMIWTJDWKQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N1C(=O)C2=C(C1=O)C=C(C=C2)OC3=CC4=C(C=C3)C(=O)N(C4=O)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.